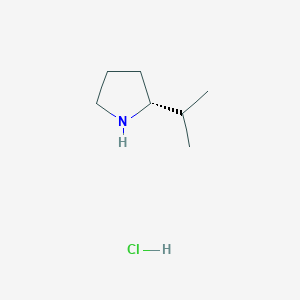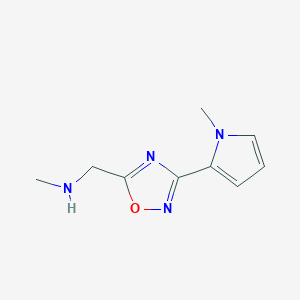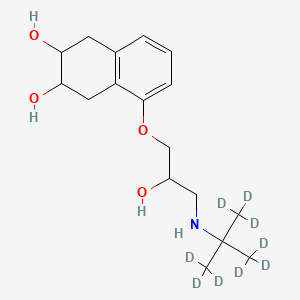
(R)-2-Isopropylpyrrolidine hydrochloride
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties such as solubility, melting point, boiling point, and reactivity with other substances .Aplicaciones Científicas De Investigación
Pharmaceutical Research
®-2-Isopropylpyrrolidine hydrochloride: is utilized in pharmaceutical research for the development and validation of analytical methods. It’s particularly used in High-Performance Liquid Chromatography (HPLC) for the separation, identification, and quantification of medicinal products and related materials . Its role in method development and validation is crucial for ensuring the accuracy and reliability of pharmaceutical analyses.
Medicine
In the medical field, this compound finds applications in the formulation of self-healing, injectable chitosan-based hydrogels. These hydrogels are used for tissue-engineered scaffolds, drug delivery, wound dressings, and cancer treatment due to their ability to mimic the extracellular matrix and promote cell proliferation and adhesion .
Industrial Applications
Industrially, ®-2-Isopropylpyrrolidine hydrochloride is involved in the synthesis of various materials. For example, it’s used in the production of ionic liquid gel materials, which are tailored for specific functions and can lead to the development of functional materials for green and sustainable chemistry, energy, electronics, and more .
Agriculture
In agriculture, the compound is part of the synthesis of chitosan-based materials. Chitosan shows promise in enhancing plant growth, providing antimicrobial, antifungal, and antiviral activities, and is used as a material for sustainable agriculture .
Environmental Science
®-2-Isopropylpyrrolidine hydrochloride: contributes to environmental science by aiding in the ‘green’ synthesis of metals and their oxide nanoparticles. These nanoparticles are applied for environmental remediation, including antimicrobial activity, catalytic activity, removal of pollutant dyes, and heavy metal ion sensing .
Food Technology
In food technology, the compound could be involved in the development of hydrocolloids, which are used for gelling, thickening, stabilizing foams, emulsions, and dispersions, as well as facilitating the controlled release of flavor in various food products .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(2R)-2-propan-2-ylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)7-4-3-5-8-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMWOCOXYGUROI-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Isopropylpyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid](/img/structure/B1434443.png)





![ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1434453.png)
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434456.png)

![(2R)-2-hydroxy-3-{[(S)-hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl]oxy}propyl tridecanoate](/img/structure/B1434459.png)

